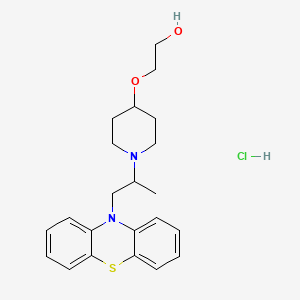![molecular formula C10H15NO2 B14652885 (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione CAS No. 52730-21-9](/img/structure/B14652885.png)
(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-1,8,8-trimethyl-3-azabicyclo[321]octane-2,4-dione is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of tropane alkaloids . This method typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Another method involves the use of an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by a cyclopropane ring opening . This sequence efficiently converts the starting material into the desired bicyclic system.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of strong alkali and alcohol in the reaction with 3-chlorobicyclo[3.2.1]-3-octen-2-one can generate intermediate compounds, which can then be hydrolyzed to obtain the target product in high yield .
Analyse Des Réactions Chimiques
Types of Reactions: (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can introduce various functional groups into the bicyclic framework.
Applications De Recherche Scientifique
(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it serves as a scaffold for developing new drugs, particularly those targeting the central nervous system due to its structural similarity to tropane alkaloids . In the industry, it is used in the synthesis of materials with specific properties, such as polymers and catalysts .
Mécanisme D'action
The mechanism of action of (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione include other bicyclic systems like tricyclo[3.2.1.02.7]octane and bicyclo[3.3.1]nonane . These compounds share structural similarities but differ in their specific functional groups and stereochemistry.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of a nitrogen atom within its bicyclic framework. This structural feature imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
52730-21-9 |
|---|---|
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(13)11-7(6)12/h6H,4-5H2,1-3H3,(H,11,12,13)/t6-,10+/m1/s1 |
Clé InChI |
NRQVXWNPFZZDMQ-LDWIPMOCSA-N |
SMILES isomérique |
C[C@@]12CC[C@@H](C1(C)C)C(=O)NC2=O |
SMILES canonique |
CC1(C2CCC1(C(=O)NC2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14652812.png)
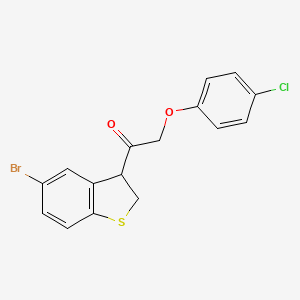
![1-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14652829.png)
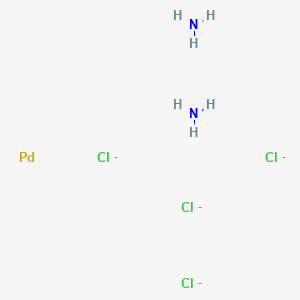
![Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B14652835.png)
![1-[(5-Methyl-2-furyl)methyl]piperidine](/img/structure/B14652843.png)
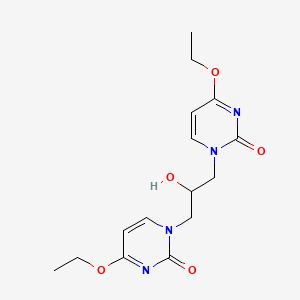
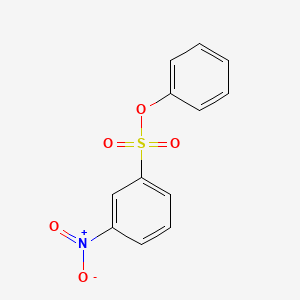
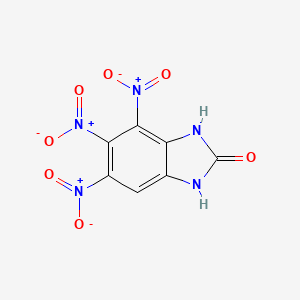
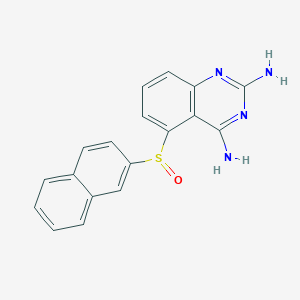
![2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14652876.png)
![1,2,4,5,6,7,8,9-octachlorotricyclo[5.3.0.02,6]deca-4,8-diene-3,10-dione](/img/structure/B14652881.png)
